An In-Depth Technical Guide to 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine . Due to its specific substitution pattern, this molecule represents a versatile building block for creating targeted libraries of bioactive compounds. This document details its structural attributes, plausible synthetic routes based on established chemical principles, expected analytical characteristics, its role in drug discovery, and essential safety protocols for its handling.
Introduction and Compound Identification
The 1H-pyrazolo[3,4-b]pyridine core is an isostere of indole and indazole, and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific placement of bromine at the C3 position and chlorine at the C4 position offers two distinct and synthetically valuable reactive handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions, respectively.
Compound Name: 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Molecular Formula: C₆H₃BrClN₃
Molecular Weight: 232.46 g/mol
CAS Number: A specific CAS number for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is not readily found in major chemical databases as of the latest search. This may indicate its status as a novel or non-commercial research compound. For reference, closely related isomers and parent structures are well-documented:
-
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine: 1956385-09-3[3]
-
3-Bromo-1H-pyrazolo[3,4-b]pyridine: 68618-36-0
-
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: 90914-41-3[4][5][6] (Note the different core structure)
The absence of a dedicated CAS number underscores the need for a robust understanding of its synthesis and characterization from first principles. From a structural standpoint, the 1H-tautomer is known to be significantly more stable than the 2H-isomer by nearly 9 kcal/mol, making it the predominant form.[7]
Synthesis Strategies and Methodologies
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached by two retrosynthetic strategies: (A) annulation of a pyridine ring onto a pre-existing pyrazole, or (B) formation of a pyrazole ring on a substituted pyridine precursor.[7] For the target molecule, building the pyridine ring onto a functionalized pyrazole is a highly plausible and controllable route.
2.1. Proposed Synthetic Protocol: A Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a powerful method for constructing the pyrazolo[3,4-b]pyridine skeleton, typically yielding a 4-hydroxy intermediate that can be readily converted to the 4-chloro derivative.[7] By starting with a pre-brominated pyrazole, the desired 3-bromo substitution can be carried into the final product.
Workflow Diagram:
Caption: Proposed synthetic workflow for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine.
2.2. Detailed Step-by-Step Methodology
Step 1: Synthesis of 3-Amino-5-bromo-1H-pyrazole
-
Rationale: The synthesis begins with the formation of a 3-aminopyrazole, a common precursor. Subsequent electrophilic bromination at the C5 position is directed by the activating amino group and is a standard procedure for functionalizing the pyrazole ring.
-
Protocol:
-
To a solution of 3-amino-1H-pyrazole in a suitable solvent like DMF or acetic acid, add N-Bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization to yield 3-amino-5-bromo-1H-pyrazole.
-
Step 2: Condensation and Cyclization to form the Pyridine Ring
-
Rationale: This step follows the classic Gould-Jacobs reaction pathway. The aminopyrazole displaces the ethoxy group of diethyl (ethoxymethylene)malonate, followed by a high-temperature intramolecular cyclization to form the pyrazolo[3,4-b]pyridinone ring system.
-
Protocol:
-
Mix 3-amino-5-bromo-1H-pyrazole with a slight excess of diethyl 2-(ethoxymethylene)malonate.
-
Heat the mixture to 120-140 °C for 2-3 hours to facilitate the initial condensation reaction.
-
Transfer the resulting intermediate to a high-boiling solvent such as Dowtherm A and heat to ~250 °C to induce thermal cyclization.
-
Cool the reaction mixture and collect the precipitated product, which is the ethyl ester of 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
-
Step 3: Saponification and Decarboxylation
-
Rationale: The ester and carboxylic acid groups at C5 are often synthetically cumbersome and are removed to yield the core scaffold.
-
Protocol:
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (2-4 M) and reflux for 2-4 hours to achieve saponification.
-
Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.
-
Heat the resulting slurry to induce decarboxylation, yielding 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
-
Step 4: Chlorination of the 4-Hydroxy Group
-
Rationale: The final step involves the conversion of the hydroxyl group at C4 to a chloro group, which is a much better leaving group for subsequent nucleophilic aromatic substitution reactions.
-
Protocol:
-
Treat 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
-
Reflux the mixture for 3-5 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) and extract the final product, 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purify via silica gel chromatography.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the proposed structure and analysis of similar halogenated heterocycles.[1][8]
Table 1: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - A broad singlet for the N-H proton of the pyrazole ring (>13 ppm).- Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the protons at the C5 and C6 positions of the pyridine ring, showing characteristic ortho coupling. |
| ¹³C NMR (in DMSO-d₆) | - Signals for five aromatic carbons, with the carbon bearing the bromine (C3) and the carbon bearing the chlorine (C4) showing distinct chemical shifts influenced by the halogen atoms. The C3 signal would be expected at a lower field than in the non-brominated analogue. |
| Mass Spec (EI/ESI) | - A complex isotopic pattern for the molecular ion (M⁺) peak due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio).[9][10] This will result in a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio that is diagnostic for the presence of one Br and one Cl atom. |
| IR Spectroscopy | - A broad N-H stretching band around 3100-3300 cm⁻¹.- C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic system.- C-Cl and C-Br stretching vibrations in the fingerprint region (<800 cm⁻¹). |
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[11][12]
Derivatives of this scaffold have been identified as potent inhibitors of several important kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent and selective FGFR inhibitors.[11]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are major targets for cancer therapy. 1H-pyrazolo[3,4-b]pyridine compounds have been shown to bind to the ATP-binding site of CDKs, inhibiting their activity and inducing apoptosis in cancer cells.[13]
-
Anaplastic Lymphoma Kinase (ALK): This kinase is a driver in certain types of non-small-cell lung cancer. The pyrazolo[3,4-b]pyridine core has been used to develop inhibitors that can overcome resistance to existing therapies.[8]
-
TANK-binding kinase 1 (TBK1): TBK1 plays a key role in innate immunity signaling pathways. Potent inhibitors based on this scaffold have been discovered, showing potential for treating autoimmune diseases and cancers.[12]
The 3-bromo and 4-chloro substituents on the target molecule serve as versatile points for diversification. The C4-Cl bond is susceptible to SₙAr reactions with various nucleophiles (amines, thiols, alcohols), while the C3-Br bond is ideal for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Signaling Pathway Diagram:
Caption: Role of a pyrazolo[3,4-b]pyridine derivative as a Receptor Tyrosine Kinase inhibitor.
Safety, Handling, and Storage
Halogenated heterocyclic compounds, particularly those designed as biologically active agents, must be handled with appropriate caution.[14]
-
Hazard Assessment: This compound should be treated as acutely toxic and an irritant. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Long-term toxicological properties have not been investigated.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. For transfers of solutions, cannula or syringe techniques under an inert atmosphere (e.g., nitrogen or argon) are recommended, especially for subsequent organometallic reactions.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry. While not currently cataloged with a CAS number, its synthesis is achievable through established, multi-step procedures. Its dual halogenation provides orthogonal handles for chemical diversification, making it an ideal starting point for the synthesis of targeted libraries aimed at discovering novel kinase inhibitors and other therapeutics. Proper analytical characterization and adherence to strict safety protocols are paramount when working with this potent and versatile chemical entity.
References
-
Vara-Estevez, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [7][16]
-
Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 503-508. [11]
-
A2Z Chemical. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram. [4]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1545-1563. [12]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [13]
-
Choi, H. G., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5491-5495. [8]
-
Sotelo, E., et al. (2002). Facile synthesis of substituted 1H-pyrazolo[3,4-b]pyridines. Tetrahedron Letters, 43(47), 8633-8635.
-
Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyridine.
-
Lead Sciences. (n.d.). 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine. [3]
-
ChemicalBook. (n.d.). 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE. [5]
-
AChemBlock. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. [6]
-
Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260. [1]
- Goda, F. E., et al. (2006). Synthesis and antimicrobial activity of some new pyrazolo[3,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 14(18), 6179-6186.
-
Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 1-15. [14]
-
Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide. [9]
-
Chemistry Step by Step. (2023). Bromo pattern in Mass Spectrometry. [Video]. YouTube. [10]
-
Smith, A. M. R., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education, 99(6), 2656-2660. [15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine - Lead Sciences [lead-sciences.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3 [chemicalbook.com]
- 6. 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 97% | CAS: 90914-41-3 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
